Dipropyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate
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Overview
Description
Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Diallyl 2,6-diamino-4-(4-methylphenyl)furo 2,3-fbenzofuran-3,7-dicarboxylate
- Naphtho[1,2-b]benzofuran derivatives
Uniqueness
What sets Dipropyl 2,6-diamino-4-(4-methylphenyl)furo2,3-fbenzofuran-3,7-dicarboxylate apart is its specific structural configuration, which may confer unique biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C25H26N2O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
dipropyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C25H26N2O6/c1-4-10-30-24(28)18-15-12-16-19(20(23(27)32-16)25(29)31-11-5-2)17(21(15)33-22(18)26)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11,26-27H2,1-3H3 |
InChI Key |
YVIOCMUOPSUCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OCCC)N)C4=CC=C(C=C4)C)N |
Origin of Product |
United States |
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